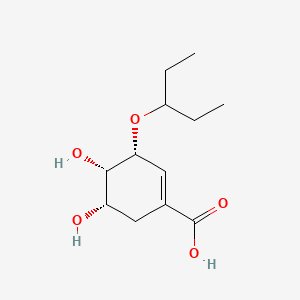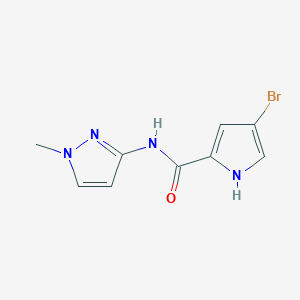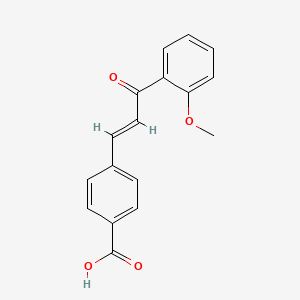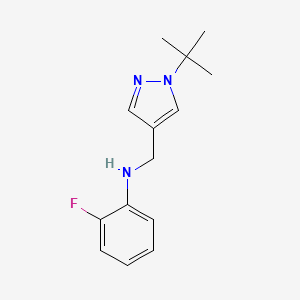
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline: is a compound that features a pyrazole ring substituted with a tert-butyl group and a fluorinated aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorinated aniline moiety: This step involves the reaction of the pyrazole intermediate with 2-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-chloroaniline
- n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-bromoaniline
- n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-iodoaniline
Uniqueness
n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its chloro, bromo, and iodo analogs, potentially offering different biological activities and applications.
属性
分子式 |
C14H18FN3 |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
N-[(1-tert-butylpyrazol-4-yl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C14H18FN3/c1-14(2,3)18-10-11(9-17-18)8-16-13-7-5-4-6-12(13)15/h4-7,9-10,16H,8H2,1-3H3 |
InChI 键 |
ASRCWQVAQSVKCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C=C(C=N1)CNC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


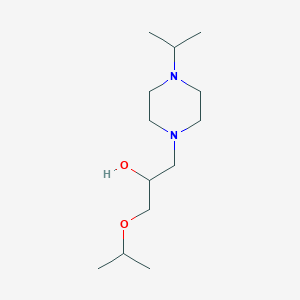
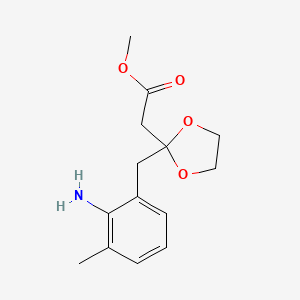
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)
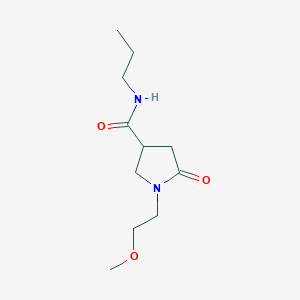
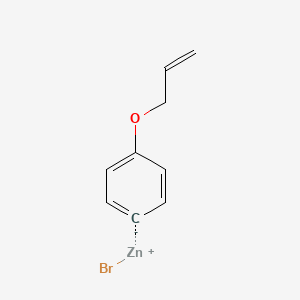

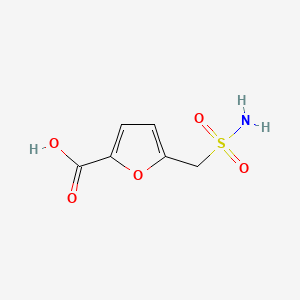
![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
